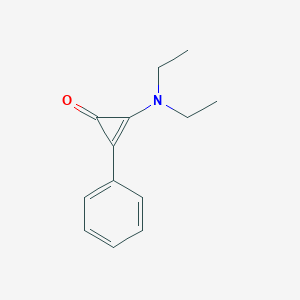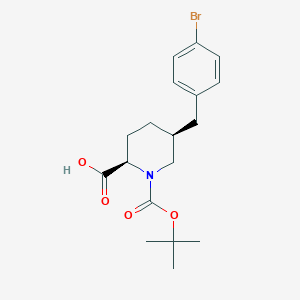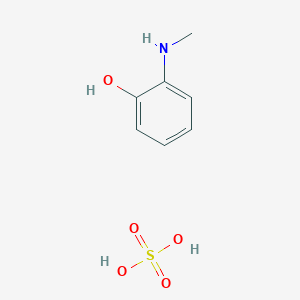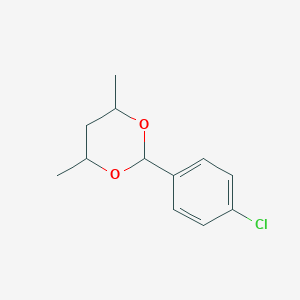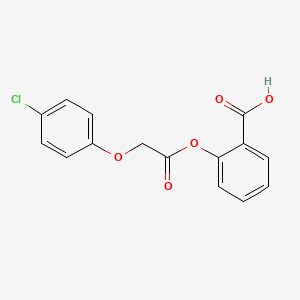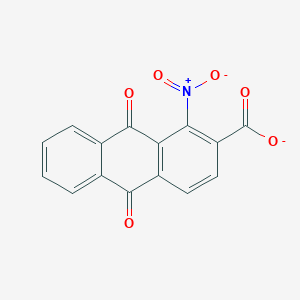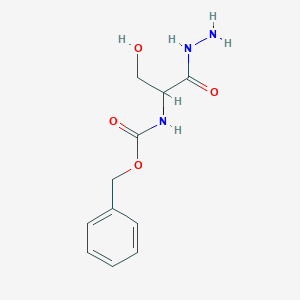
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol is a chemical compound with the molecular formula C3H2Cl2F4O2 It is a halogenated organic compound that contains both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol typically involves the halogenation of precursor compounds. One common method is the reaction of 1,3-dichloro-1,1,3,3-tetrafluoropropane with a suitable oxidizing agent to introduce the diol functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to chlorination and fluorination reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Similar in structure but with different halogenation patterns.
2,3-Dichloro-1,1,1,3-tetrafluoropropane: Another halogenated compound with a different substitution pattern.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains more chlorine atoms compared to 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its diol functionality also differentiates it from other halogenated compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
993-58-8 |
|---|---|
Formule moléculaire |
C3H2Cl2F4O2 |
Poids moléculaire |
216.94 g/mol |
Nom IUPAC |
1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2Cl2F4O2/c4-2(6,7)1(10,11)3(5,8)9/h10-11H |
Clé InChI |
DVDJRQXHRSFVHB-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)Cl)(C(F)(F)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)

